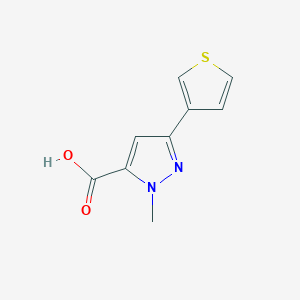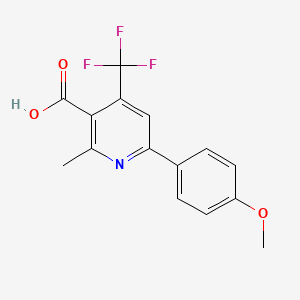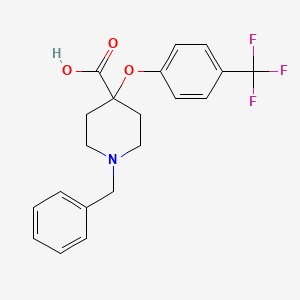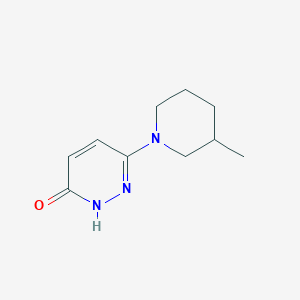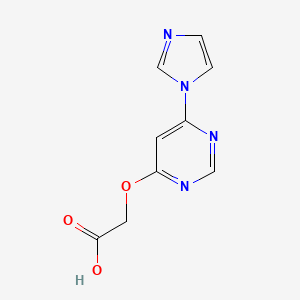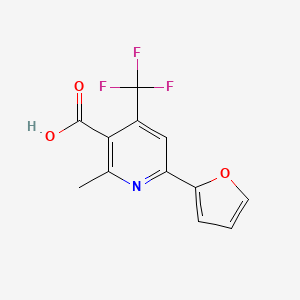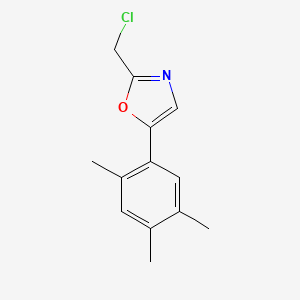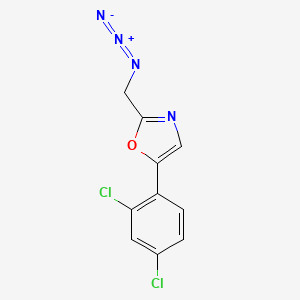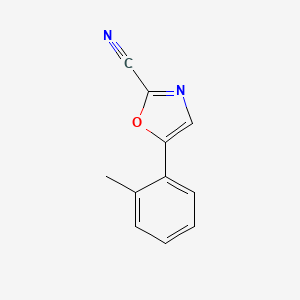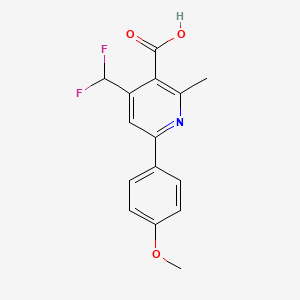
6-(4,4-二氟哌啶-1-基)嘧啶-2,4(1H,3H)-二酮
描述
6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (6-DFPPD) is a heterocyclic compound containing a pyrimidine ring and a piperidine ring, with two fluorine atoms located at the 4,4 positions of the piperidine ring. 6-DFPPD has been the subject of numerous scientific studies due to its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. In
科学研究应用
合成和生物活性
最近的研究集中在合成和评估嘧啶衍生物的生物活性,包括与6-(4,4-二氟哌啶-1-基)嘧啶-2,4(1H,3H)-二酮结构相关的化合物。例如,合成涉及嘧啶二酮的新异环杂合物展示了对常见细菌菌株如金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌的中等抗菌活性,表明嘧啶二酮衍生物在开发新的抗菌剂方面具有潜力(Vlasov et al., 2022)。此外,通过涉及尿嘧啶衍生物的反应合成的嘧啶并[4,5-d]嘧啶-2,4-二酮的探索突显了嘧啶骨架的多功能性,可以创造具有可能治疗应用的化合物(Hamama et al., 2012)。
抗病毒和除草潜力
嘧啶-2,4(1H,3H)-二酮衍生物也已被评估其抗病毒和除草活性。特定化合物已显示出对甲型肝炎病毒和单纯疱疹病毒的有效性,展示了这些衍生物的抗病毒潜力(El-Etrawy & Abdel-Rahman, 2010)。此外,某些6-(三氟甲基)嘧啶-2,4(1H,3H)-二酮化合物展示出有前途的除草活性,进一步拓宽了嘧啶二酮衍生物在农业化学中的应用范围(Huazheng, 2013)。
先进材料和化学合成
在先进材料合成的背景下,已经探索了嘧啶-2,4(1H,3H)-二酮衍生物的结构和电子性质。对新型(羟基苯甲酰)吡啶并[2,3-d]嘧啶杂环衍生物的研究揭示了它们的光谱特性和在设计具有特定电子特性的新材料方面的潜在应用(Ashraf et al., 2019)。
作用机制
Target of Action
They have been employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrimidine derivatives are known to be involved in a variety of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, pyrimidine derivatives can have a variety of effects, including antimicrobial, antiviral, antitumor, and antifibrotic activities .
属性
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2/c10-9(11)1-3-14(4-2-9)6-5-7(15)13-8(16)12-6/h5H,1-4H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPNQNWXNICBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



